Cas no 2228403-70-9 (2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine)
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine
- 2228403-70-9
- EN300-1807754
-
- Inchi: 1S/C16H21N/c1-12-8-9-13(10-11-16(2,3)17)15-7-5-4-6-14(12)15/h4-9H,10-11,17H2,1-3H3
- InChI Key: PVVFMSLJEFWNJB-UHFFFAOYSA-N
- SMILES: NC(C)(C)CCC1C=CC(C)=C2C=CC=CC=12
Computed Properties
- Exact Mass: 227.167399674g/mol
- Monoisotopic Mass: 227.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26Ų
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807754-0.05g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1807754-0.1g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1807754-0.25g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1807754-0.5g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1807754-1.0g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 1g |
$1157.0 | 2023-05-26 | ||
| Enamine | EN300-1807754-2.5g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1807754-5.0g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 5g |
$3355.0 | 2023-05-26 | ||
| Enamine | EN300-1807754-10.0g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 10g |
$4974.0 | 2023-05-26 | ||
| Enamine | EN300-1807754-1g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1807754-5g |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine |
2228403-70-9 | 5g |
$2940.0 | 2023-09-19 |
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine
Introduction to 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine (CAS No. 2228403-70-9)
2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine (CAS No. 2228403-70-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its complex aromatic and aliphatic structure, exhibits potential applications in the development of novel bioactive molecules. Its molecular framework, featuring a butanamine backbone linked to a methylnaphthalene moiety, positions it as a valuable intermediate in the synthesis of more intricate pharmacophores.
The structural composition of 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine includes a secondary amine group at the 2-position of the butane chain, which is further substituted with a 4-methylated naphthalene ring at the 4-position. This arrangement not only contributes to its unique physicochemical properties but also opens up diverse possibilities for functionalization and derivatization. The presence of the naphthalene ring, particularly the methyl-substituted variant, suggests potential interactions with biological targets, making it an attractive candidate for medicinal chemistry investigations.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds that incorporate naphthalene derivatives. The methylnaphthalen-1-yl group in this compound is known to enhance binding affinity and selectivity when interacting with certain enzymes and receptors. This has led to its inclusion in several research projects aimed at identifying new therapeutic agents. For instance, studies have hinted at its potential role in modulating pathways associated with inflammation and pain management.
The synthesis of 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate aldehydes or ketones with amine derivatives, followed by functional group transformations such as methylation and reduction steps. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for both laboratory research and industrial applications.
One of the most compelling aspects of this compound is its versatility in drug design. The flexible butanamine backbone allows for modifications that can fine-tune its pharmacokinetic profile, while the aromatic naphthalene moiety provides a scaffold for further derivatization into more complex structures. Researchers have utilized computational modeling to predict how different substituents might affect the compound's bioactivity, leading to targeted synthetic strategies.
Recent publications highlight the use of 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine as a building block in the development of novel kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often linked to diseases such as cancer. By incorporating this compound into drug candidates, scientists aim to disrupt aberrant signaling pathways that contribute to disease progression. Preliminary results from in vitro assays suggest promising interactions with specific kinase isoforms, warranting further investigation.
The chemical stability of 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-amine is another area of focus. Its susceptibility to degradation under various conditions can impact both storage requirements and shelf life. Studies have examined factors such as temperature, humidity, and exposure to light to determine optimal handling protocols. Protecting groups are often employed during synthetic procedures to safeguard reactive sites until they are ready for final functionalization.
In addition to its pharmaceutical applications, this compound has shown potential in materials science research. The unique combination of aromatic and aliphatic domains makes it suitable for developing advanced polymers or liquid crystals with tailored properties. Researchers are exploring how its molecular structure can influence material characteristics such as thermal stability and mechanical strength.
The regulatory landscape surrounding 2-methyl-4-(4-methylnaphthalen-1-yl)butan-2-am ine (CAS No. 2228403 -70 -9) is another consideration for researchers and manufacturers alike. Compliance with safety standards ensures that its handling does not pose unnecessary risks to personnel or the environment. Documentation of synthesis routes, purity levels, and intended uses is essential for regulatory submissions when pursuing clinical trials or commercialization.
Future directions for research on this compound may include exploring its role in neurological disorders or antimicrobial applications. The naphthalene ring's interaction with biological membranes suggests possibilities beyond traditional kinase inhibition. By leveraging structural analogs derived from 2-methyl -4-( 4 -methylnaphthalen -1 -yl )butan -2 -amine, scientists hope to uncover new therapeutic modalities that address unmet medical needs.
In conclusion, 2 -methyl -4 -( 4 -meth ylnapht halen -1 -yl )but an -2 -am ine (CAS No .2228403 -70 -9) represents a promising chemical entity with diverse applications spanning pharmaceuticals and materials science . Its intricate molecular architecture provides a rich foundation for innovation , while ongoing research continues to uncover its full potential . As synthetic methodologies advance , so too will our ability to harness this compound's unique properties for beneficial purposes .
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